Fluorodeoxyglucose F18

Catalog No.
S572451
CAS No.
63503-12-8
M.F
C6H11FO5
M. Wt
181.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorodeoxyglucose F18

CAS Number

63503-12-8

Product Name

Fluorodeoxyglucose F18

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N

SMILES

C(C(C(C(C(C=O)F)O)O)O)O

Synonyms

18F Fluorodeoxyglucose, 18F-FDG, 18FDG, 2 Fluoro 2 deoxy D glucose, 2 Fluoro 2 deoxyglucose, 2-Fluoro-2-deoxy-D-glucose, 2-Fluoro-2-deoxyglucose, F 18, Fludeoxyglucose, F 18, Fluorodeoxyglucose, F18, Fluorodeoxyglucose, Fludeoxyglucose F 18, Fluorine 18 fluorodeoxyglucose, Fluorine-18-fluorodeoxyglucose, Fluorodeoxyglucose F 18, Fluorodeoxyglucose F18, Fluorodeoxyglucose, 18F

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O

Description

2-deoxy-2-((18)F)fluoro-alpha-D-glucose is a 2-deoxy-2-((18)F)fluoro-D-glucopyranose and a 2-deoxy-2-fluoro-alpha-D-glucose.
Fludeoxyglucose F 18 Injection is a positron emitting radiopharmaceutical containing no-carrier added radioactive 2-deoxy-2-[18F]fluoro-D-g1ucose, which is used for diagnostic purposes in conjunction with Positron Emission Tomography (PET). It is administered by intravenous injection.
The compound is given by intravenous injection to do POSITRON-EMISSION TOMOGRAPHY for the assessment of cerebral and myocardial glucose metabolism in various physiological or pathological states including stroke and myocardial ischemia. It is also employed for the detection of malignant tumors including those of the brain, liver, and thyroid gland. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1162)

Fluorodeoxyglucose F18 is a radiopharmaceutical compound used primarily in medical imaging, particularly in positron emission tomography (PET). It is a glucose analog where the hydroxyl group at the C-2 position of the glucose molecule is replaced by a fluorine-18 atom, making it a useful tracer for metabolic processes in the body. The molecular formula for Fluorodeoxyglucose F18 is C6H11F18O5, with a molecular weight of 181.26 daltons . This compound is administered intravenously and is essential for diagnosing various conditions, including cancer, by highlighting areas of increased glucose metabolism.

Once administered. Upon entering cells, it is transported via glucose transporter proteins and phosphorylated by hexokinase to form Fluorodeoxyglucose F18-6-phosphate. This phosphorylation effectively traps the compound within the cell, as it cannot exit until dephosphorylation occurs . The retention of Fluorodeoxyglucose F18 in tissues correlates with glucose utilization, making it a valuable indicator of metabolic activity.

The biological activity of Fluorodeoxyglucose F18 is closely linked to its ability to mimic glucose. It accumulates in tissues that are metabolically active and have high glucose demands, such as tumors, brain tissue, and heart muscle. The uptake of this compound serves as a marker for cellular metabolism and can indicate pathological conditions where glucose metabolism is altered . The biodistribution of Fluorodeoxyglucose F18 typically shows significant retention in high-glucose-using cells due to its phosphorylation and subsequent inability to exit the cell.

The synthesis of Fluorodeoxyglucose F18 can be achieved through two primary methods: electrophilic fluorination and nucleophilic substitution.

  • Electrophilic Fluorination: This method was first employed in 1976 and involves the use of fluorine-18 gas to react with a glucal precursor. The reaction yields a mixture of difluoro derivatives, from which Fluorodeoxyglucose F18 is isolated through hydrolysis .
  • Nucleophilic Substitution: A more common modern method involves the use of fluoride ions (F-) as nucleophiles. This approach typically employs mannose triflate as a precursor and Kryptofix 222 as a catalyst, yielding higher and more consistent product yields (over 50%) within shorter reaction times (approximately 50 minutes) compared to electrophilic methods .

Both methods require careful handling due to the radioactivity of fluorine-18 and must be conducted using automated synthesizers to ensure safety and efficiency.

Fluorodeoxyglucose F18 has several critical applications in medical diagnostics:

  • Cancer Diagnosis: It is primarily used in oncology to detect malignant tumors by identifying areas with increased glucose metabolism.
  • Cardiac Imaging: It helps assess myocardial viability and perfusion.
  • Neurological Disorders: It aids in diagnosing conditions like Alzheimer's disease by evaluating cerebral glucose metabolism .

The compound's ability to reflect metabolic changes makes it invaluable for both diagnosis and treatment monitoring.

Research on Fluorodeoxyglucose F18 interactions has revealed its competitive uptake with natural glucose, influenced by factors such as blood glucose levels and the presence of other metabolites. Its retention in tissues can be affected by variations in glucose transporter expression or hexokinase activity, which are critical for its efficacy as a diagnostic tool . Studies also indicate potential interactions with other compounds that may alter its biodistribution or metabolism.

Fluorodeoxyglucose F18 shares similarities with several other compounds used in medical imaging and metabolic studies. Here are some notable examples:

Compound NameStructure/ModificationUnique Features
2-Deoxy-D-glucoseHydroxyl group at C-2Cannot be traced due to lack of radioactivity
3-Fluoro-deoxyglucoseFluorine at C-3Less effective than Fluorodeoxyglucose F18
4-Fluoro-deoxyglucoseFluorine at C-4Similar limitations as 3-fluoro-deoxyglucose
2-Deoxy-2-chloro-D-glucoseChlorine instead of fluorine at C-2Potentially similar metabolic pathways but less common

Fluorodeoxyglucose F18 stands out due to its specific labeling with fluorine-18, allowing precise imaging capabilities that are superior to many other analogs. Its unique properties make it an essential tool in modern diagnostic medicine.

XLogP3

-1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

181.061586 g/mol

Monoisotopic Mass

181.061586 g/mol

Heavy Atom Count

12

UNII

SBT3GBX27W

Drug Indication

The uptake of 18F-FDG by tissues is a marker for the tissue uptake of glucose, which in turn is closely correlated with certain types of tissue metabolism. Fludeoxyglucose F 18 Injection is indicated in positron emission tomography (PET) imaging for assessment of abnormal glucose metabolism to assist in the evaluation of malignancy in patients with known or suspected abnormalities found by other testing modalities, or in patients with an existing diagnoses of cancer.

Mechanism of Action

Fludeoxyglucose F 18 is a glucose analog that concentrates in cells that rely upon glucose as an energy source, or in cells whose dependence on glucose increases under pathophysiological conditions. Fludeoxyglucose F 18 is transported through the cell membrane by facilitative glucose transporter proteins and is phosphorylated within the cell to [18F] FDG-6- phosphate by the enzyme hexokinase. Once phosphorylated it cannot exit until it is dephosphorylated by glucose-6-phosphatase. Therefore, within a given tissue or pathophysiological process, the retention and clearance of Fludeoxyglucose F 18 reflect a balance involving glucose transporter, hexokinase and glucose-6- phosphatase activities. When allowance is made for the kinetic differences between glucose and Fludeoxyglucose F 18 transport and phosphorylation (expressed as the “lumped constant” ratio), Fludeoxyglucose F 18 is used to assess glucose metabolism. In comparison to background activity of the specific organ or tissue type, regions of decreased or absent uptake of Fludeoxyglucose F 18 reflect the decrease or absence of glucose metabolism. Regions of increased uptake of Fludeoxyglucose F 18 reflect greater than normal rates of glucose metabolism.

Other CAS

63503-12-8

Absorption Distribution and Excretion

Fludeoxyglucose F 18 Injection is rapidly distributed to all organs of the body after intravenous administration.
Fludeoxyglucose F 18 is cleared from most tissues within 24 hours and can be eliminated from the body unchanged in the urine.
Fludeoxyglucose F 18 and related compounds are cleared from non-cardiac tissues within 3 to 24 hours after administration. Clearance from the cardiac tissue may require more than 96 hours

Metabolism Metabolites

Fludeoxyglucose F 18 is transported into cells and phosphorylated to [18F]-FDG-6-phosphate at a rate proportional to the rate of glucose utilization within that tissue. [18F]-FDG-6-phosphate presumably is metabolized to 2-deoxy-2-[18F] fluoro-6-phospho-Dmannose ([18F]FDM-6-phosphate). Fludeoxyglucose F 18 Injection may contain several impurities (e.g., 2-deoxy-2-chloro-D-glucose (ClDG)). Biodistribution and metabolism of C1DG are presumed to be similar to Fludeoxyglucose F 18 and would be expected to result in intracellular formation of 2-deoxy-2-chloro-6-phospho-D-glucose (C1DG-6-phosphate) and 2-deoxy-2-chloro-6-phospho-D-mannose (ClDM-6-phosphate). The phosphorylated deoxyglucose compounds are dephosphorylated and the resulting compounds (FDG, FDM, C1DG, and ClDM) presumably leave cells by passive diffusion.

Wikipedia

(2R,3S,4R,5R)-2-(18F)fluoranyl-3,4,5,6-tetrahydroxyhexanal

Biological Half Life

10-13 minutes

Dates

Modify: 2024-02-18
Tragardh M, Moller N, Sorensen M: Methodologic Considerations for Quantitative 18F-FDG PET/CT Studies of Hepatic Glucose Metabolism in Healthy Subjects. J Nucl Med. 2015 Sep;56(9):1366-71. doi: 10.2967/jnumed.115.154211. Epub 2015 Jul 9. [PMID:26159590]
Mega MS, Dinov ID, Porter V, Chow G, Reback E, Davoodi P, O'Connor SM, Carter MF, Amezcua H, Cummings JL: Metabolic patterns associated with the clinical response to galantamine therapy: a fludeoxyglucose f 18 positron emission tomographic study. Arch Neurol. 2005 May;62(5):721-8. [PMID:15883258]
Perani D, Bressi S, Testa D, Grassi F, Cortelli P, Gentrini S, Savoiardo M, Caraceni T, Fazio F: Clinical/metabolic correlations in multiple system atrophy. A fludeoxyglucose F 18 positron emission tomographic study. Arch Neurol. 1995 Feb;52(2):179-85. [PMID:7848128]
FDA Label

Explore Compound Types